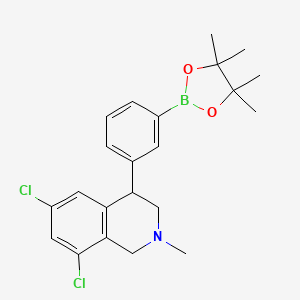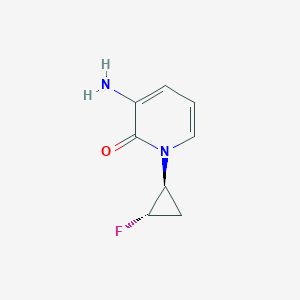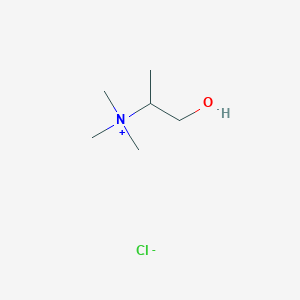
(2-Hydroxy-1-methylethyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-1-methylethyl)trimethylammonium chloride, also known as choline chloride, is a quaternary ammonium salt with the molecular formula C5H14ClNO. It is a water-soluble compound that plays a crucial role in various biological processes, including acting as a precursor for the neurotransmitter acetylcholine and as a methyl donor in many metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Hydroxy-1-methylethyl)trimethylammonium chloride can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of trimethylamine with ethylene oxide in large reactors. The resulting product is then purified through crystallization or distillation processes to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-1-methylethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betaine aldehyde and subsequently betaine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Typical nucleophiles include hydroxide ions, amines, and thiols.
Major Products
Oxidation: The major products are betaine aldehyde and betaine.
Substitution: The products depend on the nucleophile used, such as choline hydroxide when hydroxide ions are used.
Applications De Recherche Scientifique
(2-Hydroxy-1-methylethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and as a reagent in organic synthesis.
Biology: It serves as a vital nutrient in cell culture media and is used in studies related to lipid metabolism and neurotransmission.
Medicine: It is used in the treatment of fatty liver disease and as a dietary supplement to support liver function.
Industry: It is employed in the production of vitamins, as a feed additive in animal nutrition, and in the formulation of personal care products.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-1-methylethyl)trimethylammonium chloride involves its role as a methyl donor in various biochemical pathways. It is converted to betaine, which donates methyl groups in the synthesis of methionine from homocysteine. This process is crucial for maintaining normal cellular function and preventing the accumulation of homocysteine, which is associated with cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyethyl)trimethylammonium chloride:
(2-Methacryloyloxy)ethyl trimethylammonium chloride: This compound contains a methacryloyloxy group, making it useful in polymer chemistry.
Uniqueness
(2-Hydroxy-1-methylethyl)trimethylammonium chloride is unique due to its dual role as a nutrient and a biochemical precursor. Its ability to act as a methyl donor and its involvement in neurotransmitter synthesis distinguish it from other quaternary ammonium compounds.
Propriétés
Formule moléculaire |
C6H16ClNO |
|---|---|
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DRYJEGLKHMOYLS-UHFFFAOYSA-M |
SMILES canonique |
CC(CO)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


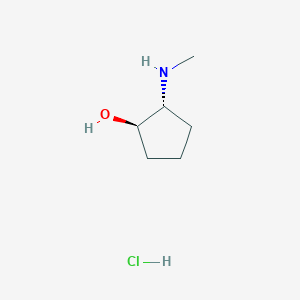
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)
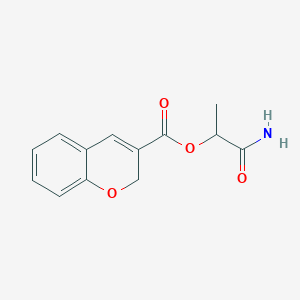

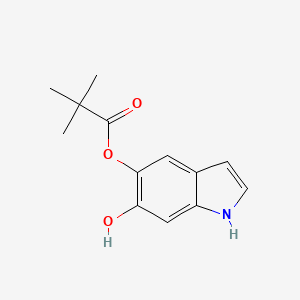


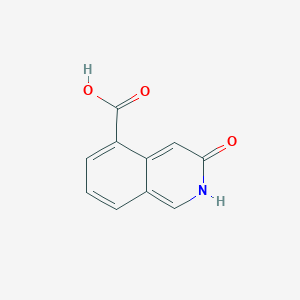
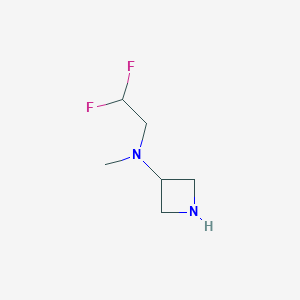
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
